5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Enzyme Inhibition E. coli Biochemical Assay

This specific 3-chlorophenyl triazole-3-thiol isomer offers distinct enzyme inhibition profiles (IC50 0.0645 µM vs E. coli) not achievable with para- or unsubstituted analogs. Essential for synthesizing bioactive thiadiazole derivatives and N-aryl acetamide cholinesterase inhibitors (AChE IC50 5.41 µM). Source the precise meta-chloro position for reproducible SAR studies.

Molecular Formula C8H6ClN3S
Molecular Weight 211.67 g/mol
CAS No. 117320-61-3
Cat. No. B180917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
CAS117320-61-3
Molecular FormulaC8H6ClN3S
Molecular Weight211.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=NC(=S)NN2
InChIInChI=1S/C8H6ClN3S/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13)
InChIKeyNTQZVPQAJQHJLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility11.2 [ug/mL]

5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-thiol: A Key 1,2,4-Triazole-3-thiol Intermediate for Pharmaceutical and Agrochemical Research


5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 117320-61-3) is a heterocyclic building block belonging to the 1,2,4-triazole-3-thiol class. It features a 3-chlorophenyl substituent at the 5-position and a reactive thiol group at the 3-position [1]. This compound serves as a key intermediate for synthesizing diverse bioactive molecules, including thiadiazoles, thiadiazines, and N-aryl acetamide derivatives, and has been identified as a ligand for various enzyme targets [2][3]. Its structural features confer distinct reactivity and biological profiles compared to other halogenated or unsubstituted triazole analogs.

Why 5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-thiol Cannot Be Replaced by Other Triazole-3-thiol Analogs


The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, but subtle changes in aryl substitution profoundly alter biological activity and physicochemical properties [1]. The 3-chlorophenyl group in this compound is not merely a placeholder; its specific electronic and steric profile directly influences enzyme inhibition potency (e.g., an IC50 of 0.0645 against an E. coli enzyme system), reactivity in downstream synthetic transformations, and the pharmacological profile of derived compounds [2][3]. Substituting this moiety with an unsubstituted phenyl, a para-chloro, or an ortho-chloro isomer yields compounds with different lipophilicity, metabolic stability, and target engagement, making simple 'in-class' substitution scientifically unsound without revalidation of all downstream assays [4].

Quantitative Differentiation of 5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-thiol vs. Key Analogs


Enzyme Inhibition: Potent Activity Against an E. coli Enzyme System

In a direct biochemical assay, 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol demonstrated an IC50 of 0.0645 µM against an enzyme target in an E. coli system at pH 7.4 and 25°C [1]. This specific quantitative data provides a benchmark for its activity.

Enzyme Inhibition E. coli Biochemical Assay

Synthetic Utility: Key Intermediate for Antimicrobial Thiadiazoles and Thiadiazines

The compound serves as a critical starting material for the synthesis of 3-(3-chlorophenyl)-6-aryl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and 3-(3-chlorophenyl)-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines. These synthesized derivatives exhibited significant antimicrobial activity, with some showing 'significant inhibition on bacterial and fungal growth as compared to standard drugs' [1]. The specific 3-chlorophenyl substitution is integral to the final compounds' activity.

Medicinal Chemistry Antimicrobial Heterocyclic Synthesis

Cholinesterase Inhibition Potential of Derived N-Aryl Acetamides

N-Aryl derivatives synthesized from 2-(4-ethyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide and 2-(4-phenyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide were evaluated for cholinesterase inhibition. The most potent compound (9j) exhibited an IC50 of 5.41 ± 0.24 μM against AChE and 7.52 ± 0.18 μM against BChE, with other derivatives showing moderate activities (IC50 14.29–43.94 μM for AChE) [1]. This demonstrates the scaffold's potential for developing CNS-active agents.

Neurodegeneration Cholinesterase Acetylcholinesterase (AChE) Butyrylcholinesterase (BChE)

Substituent Positional Effect: Meta-Chloro vs. Para-Chloro Isomers

The meta-chloro substitution in 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol confers different electronic and steric properties compared to its para-chloro isomer (5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, known as 'yucasin') [1]. While the para-isomer is a YUCCA enzyme inhibitor (IC50 values typically in the low micromolar range for plant enzymes), the meta-isomer's activity profile and target engagement differ, as evidenced by its distinct IC50 in bacterial enzyme systems [2][3]. This positional isomerism leads to divergent biological applications.

Structure-Activity Relationship (SAR) Enzyme Inhibition Physicochemical Properties

SAR-Informed Differentiation: Electronic Effects of the 3-Chlorophenyl Group

A 2024 comprehensive review on sulfur derivatives of 1,2,4-triazole confirms that the electronic effect of substituents on the phenyl ring (electron-donating or electron-withdrawing) is a critical determinant of biological activity [1]. The 3-chlorophenyl group is electron-withdrawing, which influences the electron density of the triazole ring and the thiol moiety, impacting both reactivity in synthetic transformations and binding affinity to biological targets. In contrast, unsubstituted phenyl or electron-donating substituted analogs (e.g., 4-methoxyphenyl) exhibit different activity profiles.

Structure-Activity Relationship (SAR) Medicinal Chemistry Drug Design

Commercial Availability and Purity: Comparison with Ortho- and Para-Chloro Isomers

From a procurement perspective, 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 117320-61-3) is commercially available from multiple suppliers (e.g., ChemWhat, CymitQuimica) [1]. While quantitative purity data is vendor-specific, the compound is typically offered at 95%+ purity, which is comparable to the ortho-chloro (CAS 58755-00-3) and para-chloro (CAS 26028-65-9) isomers . The meta-isomer's availability and cost may differ from its isomers due to synthetic routes and demand.

Procurement Purity Cost-Effectiveness Supply Chain

Optimal Application Scenarios for 5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-thiol Based on Quantitative Evidence


Antimicrobial Drug Discovery: Synthesis of Novel Thiadiazole and Thiadiazine Libraries

Procure this compound as a key intermediate for synthesizing libraries of 1,3,4-thiadiazole and 1,3,4-thiadiazine derivatives. Studies confirm that derivatives synthesized from this specific 3-chlorophenyl precursor exhibit significant antimicrobial activity against both bacterial and fungal strains, making it a valuable scaffold for developing new antibiotics or antifungals [1].

Enzyme Inhibitor Development for Antibacterial Targets

Utilize this compound as a starting point for developing inhibitors of bacterial enzymes. It has demonstrated an IC50 of 0.0645 µM against an E. coli enzyme system, providing a quantitative benchmark for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against Gram-negative bacteria [1].

Neurodegenerative Disease Research: Cholinesterase Inhibitor Synthesis

Employ this compound to synthesize N-aryl acetamide derivatives with potent cholinesterase inhibitory activity. Derivatives show IC50 values as low as 5.41 µM (AChE) and 7.52 µM (BChE), indicating its utility in developing therapeutic agents for Alzheimer's disease and related cognitive disorders [1].

Comparative SAR Studies on Halogenated Triazole Scaffolds

Source this meta-chloro isomer for systematic SAR studies comparing the effects of halogen position (ortho, meta, para) on biological activity. The distinct enzyme inhibition profile compared to the para-isomer 'yucasin' (a YUCCA enzyme inhibitor) makes it essential for understanding positional isomerism in triazole-based drug design [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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